Erythromycin stinoprate is a semi-synthetic macrolide antibiotic derived from erythromycin. This compound is primarily utilized in the treatment of various bacterial infections due to its effectiveness against a broad spectrum of Gram-positive and some Gram-negative bacteria. Erythromycin stinoprate is classified under the macrolide antibiotics, which are characterized by their large lactone ring structure and their ability to inhibit bacterial protein synthesis.
Erythromycin itself is produced by the fermentation of the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythreus). Erythromycin stinoprate is synthesized through chemical modifications of erythromycin to enhance its pharmacological properties, such as stability and bioavailability.
Erythromycin stinoprate belongs to the class of macrolide antibiotics. Macrolides are known for their mechanism of action, which involves inhibition of protein synthesis in bacteria by binding to the 50S subunit of the bacterial ribosome. This class also includes other well-known antibiotics like azithromycin and clarithromycin.
The synthesis of erythromycin stinoprate typically involves several steps that include:
The synthesis may also involve the use of protecting groups to prevent unwanted reactions at specific functional sites during chemical transformations. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to optimize yield and minimize side reactions.
Erythromycin stinoprate retains the macrolide structure characteristic of erythromycin, featuring a large lactone ring with multiple hydroxyl groups and a deoxy sugar moiety attached. The specific structural modifications made during synthesis can enhance its antibacterial activity and pharmacokinetic properties.
Erythromycin stinoprate can undergo various chemical reactions typical for macrolides, including:
The stability of erythromycin stinoprate is influenced by pH, temperature, and light exposure, necessitating careful formulation in pharmaceutical preparations to ensure efficacy.
Erythromycin stinoprate exerts its antibacterial effects primarily through:
Studies indicate that erythromycin stinoprate exhibits a bacteriostatic effect at lower concentrations and bactericidal activity at higher concentrations against susceptible strains.
Erythromycin stinoprate is primarily used in clinical settings for:
This comprehensive overview highlights the significance of erythromycin stinoprate within antibiotic therapy while providing insights into its synthesis, mechanism of action, and applications in medicine.
The macrolide antibiotic lineage originated with the isolation of erythromycin A in 1952 from Saccharopolyspora erythraea (then Streptomyces erythraeus), providing a vital therapeutic alternative for penicillin-allergic patients and penicillin-resistant Gram-positive infections [3] [7]. However, first-generation macrolides exhibited significant limitations:
These challenges spurred iterative structural refinements. Second-generation derivatives (azithromycin, clarithromycin) addressed pharmacokinetic flaws via C6 methylation or N-methylation, improving acid stability and tissue penetration [3]. Erythromycin stinoprate emerged as part of this evolutionary trajectory, utilizing esterification (stinoprate group) at the C2' position of the desosamine sugar to optimize physicochemical properties and circumvent resistance mechanisms [2] [5].
Erythromycin stinoprate belongs to the 14-membered macrolide subclass, characterized by a macrocyclic lactone ring appended with deoxy sugars (desosamine, cladinose). Its classification and distinguishing features relative to other macrolides are summarized in Table 1 [3] [6] [8].
Table 1: Classification of Erythromycin Stinoprate Within the Macrolide Family
Macrolide Subclass | Ring Size | Representative Compounds | Key Sugar Moieties | Structural Distinctions of Erythromycin Stinoprate |
---|---|---|---|---|
14-membered | 14-atom lactone | Erythromycin A, Clarithromycin | L-cladinose (C3), D-desosamine (C5) | C2'-modified stinoprate ester replacing hydroxyl |
15-membered | 15-atom lactone | Azithromycin | D-desosamine (C5), no cladinose | N/A |
16-membered | 16-atom lactone | Tylosin, Spiramycin | Mycarose, mycosamine | N/A |
Ketolides | 14-membered | Telithromycin | Ketone at C3, carbamate at C11-C12 | Retains cladinose/desosamine with C2' ester |
Pharmacologically, erythromycin stinoprate retains the core protein synthesis inhibition mechanism: reversible binding to the 23S rRNA of the bacterial 50S ribosomal subunit, obstructing the peptide exit tunnel and inhibiting translocation [1] [7]. However, its spectrum encompasses both typical erythromycin targets (Streptococcus pneumoniae, Staphylococcus aureus) and select Gram-negative pathogens (Haemophilus influenzae), attributable to enhanced ribosomal affinity and reduced susceptibility to efflux [2] [6].
The molecular architecture of erythromycin stinoprate incorporates strategic modifications to the erythronolide core and sugar attachments, resolving stability and resistance issues:
Table 2: Impact of Structural Modifications in Erythromycin Stinoprate
Structural Element | Modification | Functional Consequence | Evidence |
---|---|---|---|
Desosamine C2' position | Stinoprate esterification | Acid stability ↑; Enzymatic degradation resistance ↑ | Degradation products reduced by >80% in pH 2 buffer [8] |
Desosamine orientation | Restricted rotation | Ribosomal binding affinity ↑ (KD improved 5-fold vs. erythromycin) [2] | MIC against S. aureus reduced 4-fold [2] |
Lactone ring | Unmodified (14-membered) | Maintains ribosomal binding site specificity | Activity against Gram-positives preserved [6] |
Cladinose | Retained | Base for future derivatization | Potential for hybrid ketolide-stinoprate designs [8] |
These innovations position erythromycin stinoprate as a bridge between classical macrolides and advanced generations (ketolides, neoketolides). Unlike ketolides (e.g., telithromycin), which eliminate cladinose and incorporate heterocyclic extensions, erythromycin stinoprate retains the native sugar framework while optimizing stability through esterification—a pharmacoeconomically favorable approach [8] [10]. Current research explores hybrid molecules integrating stinoprate esters with ketolide motifs to combat multidrug-resistant pathogens [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: